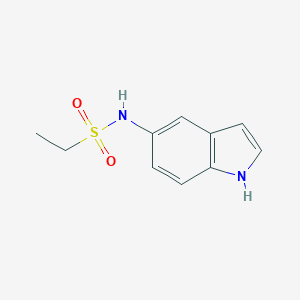
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazinones. It is a heterocyclic compound that has a wide range of applications in scientific research. The compound is used in the synthesis of various organic compounds and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), which are involved in the inflammatory response. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and PGE2. The compound has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to have anti-microbial effects against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one in lab experiments is its wide range of applications. The compound can be used in the synthesis of various organic compounds and has been extensively studied for its biochemical and physiological effects. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one. One direction is to study the compound's potential as a fluorescent probe for the detection of metal ions. Another direction is to investigate the compound's anti-tumor effects in more detail and to identify the specific signaling pathways involved. Additionally, future studies could focus on improving the compound's solubility in water to make it more suitable for use in aqueous solutions.
Synthesemethoden
The synthesis of 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one involves the condensation reaction of 4-bromobenzoic acid and o-aminophenol in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction yields 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one as a white crystalline solid with a melting point of 223-225°C.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds such as benzoxazinones, benzothiazinones, and benzimidazoles. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
18600-53-8 |
|---|---|
Produktname |
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one |
Molekularformel |
C14H8BrNO2 |
Molekulargewicht |
302.12 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H8BrNO2/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(17)18-13/h1-8H |
InChI-Schlüssel |
FIIDMKOKFYKKMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Löslichkeit |
0.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)

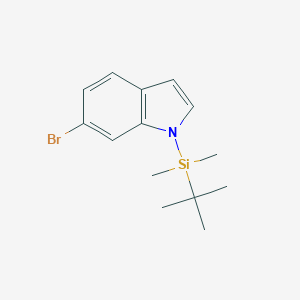
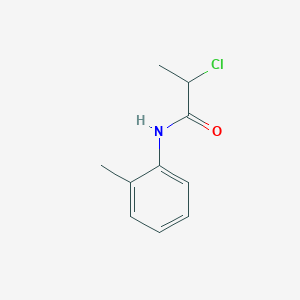
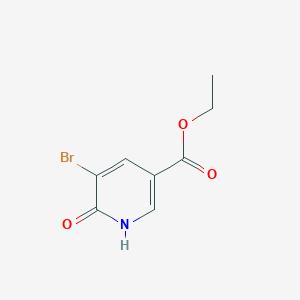
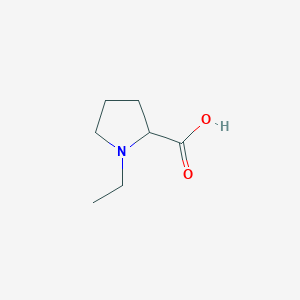
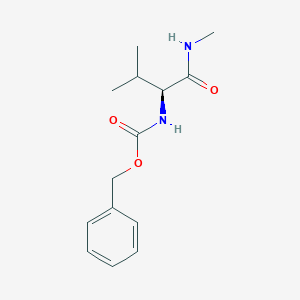
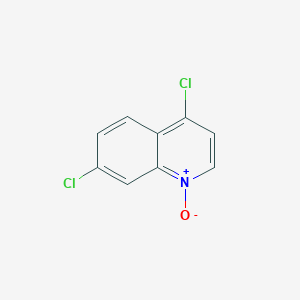
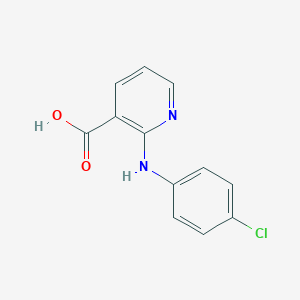

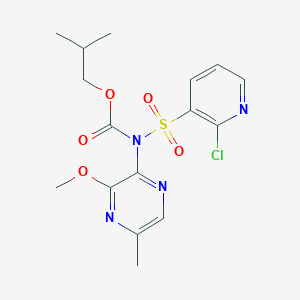
![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)
